molecular formula C7H7FN2S B1349814 1-(2-fluorophenyl)thiourea CAS No. 656-32-6

1-(2-fluorophenyl)thiourea

Cat. No.: B1349814
CAS No.: 656-32-6
M. Wt: 170.21 g/mol
InChI Key: WYVZQQOFMQRNPF-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)thiourea is an organosulfur compound that belongs to the class of thiourea derivatives It is characterized by the presence of a fluorine atom attached to the phenyl ring and a thiourea group

Biochemical Analysis

Biochemical Properties

(2-Fluorophenyl)thiourea plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, (2-Fluorophenyl)thiourea has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes . Additionally, it can form coordination complexes with metal ions, further modulating biochemical reactions .

Cellular Effects

The effects of (2-Fluorophenyl)thiourea on different cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, (2-Fluorophenyl)thiourea can modulate the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell function . Moreover, it affects cellular metabolism by interacting with key metabolic enzymes, thereby altering metabolic flux .

Molecular Mechanism

At the molecular level, (2-Fluorophenyl)thiourea exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, (2-Fluorophenyl)thiourea can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of (2-Fluorophenyl)thiourea change over time in laboratory settings. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that (2-Fluorophenyl)thiourea remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to (2-Fluorophenyl)thiourea has been associated with changes in cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of (2-Fluorophenyl)thiourea vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, (2-Fluorophenyl)thiourea can cause toxic or adverse effects, including organ damage and disruption of normal cellular function . Threshold effects have been observed, indicating that the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

(2-Fluorophenyl)thiourea is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels . For example, (2-Fluorophenyl)thiourea has been shown to inhibit enzymes involved in glycolysis and the citric acid cycle, thereby altering energy production and cellular metabolism .

Transport and Distribution

The transport and distribution of (2-Fluorophenyl)thiourea within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, (2-Fluorophenyl)thiourea can be transported into cells via specific membrane transporters, affecting its intracellular concentration and activity .

Subcellular Localization

(2-Fluorophenyl)thiourea’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, (2-Fluorophenyl)thiourea can accumulate in the nucleus, where it interacts with DNA and regulatory proteins, influencing gene expression and cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorophenyl)thiourea typically involves the reaction of 2-fluoroaniline with thiocyanate compounds under acidic conditions. One common method is the reaction of 2-fluoroaniline with ammonium thiocyanate in the presence of hydrochloric acid, leading to the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-fluorophenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of sulfonyl derivatives.

    Reduction: Formation of thiol or amine derivatives.

    Substitution: Formation of substituted phenylthiourea derivatives.

Scientific Research Applications

1-(2-fluorophenyl)thiourea has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activities, including antibacterial and antifungal properties.

    Medicine: Research has shown potential anticancer and anti-inflammatory effects, making it a candidate for drug development.

    Industry: It is used in the production of dyes, photographic chemicals, and as a stabilizer in polymer industries.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)thiourea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation.

    Pathways Involved: The compound can modulate signaling pathways related to inflammation and cell growth, leading to its therapeutic effects.

Comparison with Similar Compounds

    Thiourea: The parent compound with a similar structure but without the fluorine atom.

    Phenylthiourea: Similar structure but without the fluorine substitution.

    Fluorophenylurea: Similar structure but with a urea group instead of thiourea.

Uniqueness: 1-(2-fluorophenyl)thiourea is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability. The fluorine atom can also influence the compound’s reactivity and interaction with molecular targets, making it distinct from other thiourea derivatives.

Properties

IUPAC Name

(2-fluorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2S/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVZQQOFMQRNPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60215855
Record name Thiourea, (2-fluorophenyl)-
Source EPA DSSTox
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Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

656-32-6
Record name N-(2-Fluorophenyl)thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=656-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiourea, (2-fluorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000656326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiourea, (2-fluorophenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-fluorophenyl)thiourea
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Synthesis routes and methods I

Procedure details

To a stirred solution of 7.0 g (0.045 mol) of 2-fluorophenyl isothiocyanate in 100 ml of ether, was added ammonia gas over a three minute period. A white solid crystallized and was collected by filtration to yield 5.3 g of N-(2- fluorophenyl)thiourea. melting point 147-148° C.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the typical structural features observed in (2-fluorophenyl)thiourea derivatives?

A1: (2-Fluorophenyl)thiourea derivatives typically exhibit a trans-cis configuration across the C-N bonds of the thiourea group. This configuration is stabilized by intramolecular N−H⋯O hydrogen bonds. [] The crystal structures often feature intermolecular hydrogen bonds (N—H⋯O, C—H⋯S, and N—H⋯S) that contribute to the formation of infinite chains or dimers. [, ]

Q2: Can you provide an example of a synthesis route for a (2-fluorophenyl)thiourea derivative and its confirmed structure?

A2: 1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can be synthesized via a base-catalyzed intramolecular nucleophilic cyclization of 1-(2-bromobenzoyl)-3-(2-fluorophenyl)thiourea in N,N-dimethylformamide (DMF). [, ] The structure of this derivative was confirmed through single-crystal X-ray diffraction analysis, revealing its crystallization in the orthorhombic space group Pna21. [, ]

Q3: Have any (2-fluorophenyl)thiourea derivatives demonstrated biological activity?

A3: Yes, research suggests potential antitumor activity for some derivatives. For instance, 4-tert-Butyl-N-(2-fluorophenyl)-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine, synthesized using 1-(2-fluorophenyl)thiourea as a precursor, exhibited promising antitumor activity against the Hela cell line in preliminary tests. []

Q4: What is the role of hydrogen bonding in the crystal structures of (2-fluorophenyl)thiourea derivatives?

A4: Hydrogen bonding plays a crucial role in the crystal packing of these compounds. Intramolecular N−H⋯O hydrogen bonds stabilize the trans-cis configuration of the thiourea group. [] Furthermore, intermolecular hydrogen bonds involving N—H⋯O, C—H⋯S, and N—H⋯S interactions contribute to the formation of supramolecular architectures such as chains or dimers. [, ] These interactions influence the physical properties and potential applications of these compounds.

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